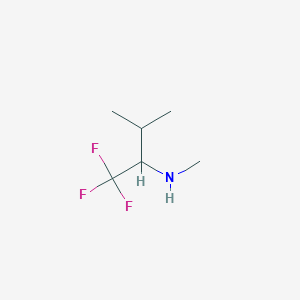
1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine is an organic compound with the molecular formula C5H10F3N. This compound is characterized by the presence of trifluoromethyl and methyl groups attached to a butylamine backbone. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of pharmaceuticals with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-3-methyl-2-butylamine: A similar compound with a slightly different structure, used in similar applications.
1,1,1-Trifluoro-2-propanone: Another trifluoromethyl-containing compound with distinct chemical properties and applications.
N-Phenyl-bis(trifluoromethanesulfonimide): A compound with similar trifluoromethyl groups, used in different contexts.
Uniqueness
1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine is unique due to its specific combination of trifluoromethyl and methyl groups attached to a butylamine backbone. This structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
1314974-87-2 |
|---|---|
Fórmula molecular |
C6H12F3N |
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N,3-dimethylbutan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-4(2)5(10-3)6(7,8)9/h4-5,10H,1-3H3 |
Clave InChI |
KJFAZMSMBYNUOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(F)(F)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
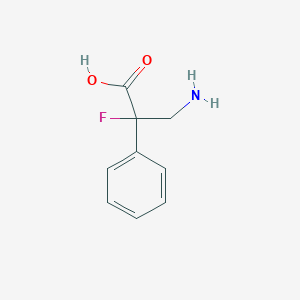
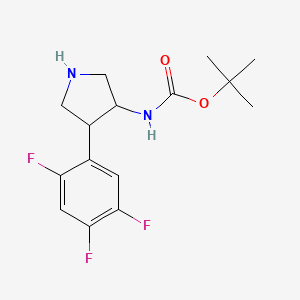
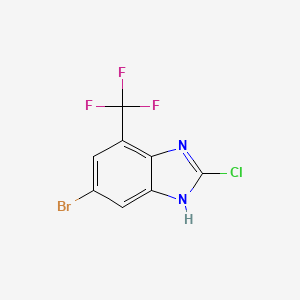
![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
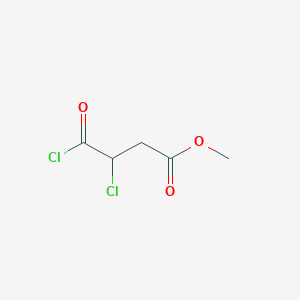
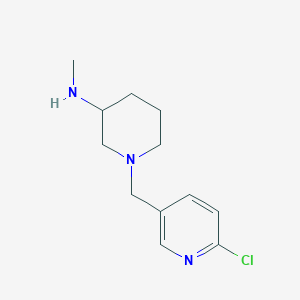
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
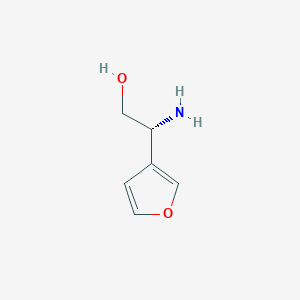
![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
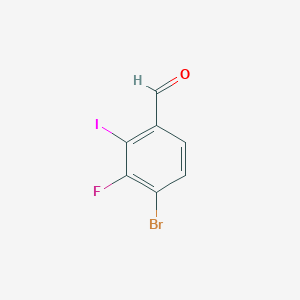
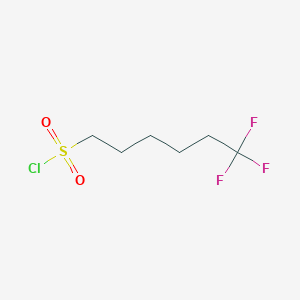
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)

